molecular formula C14H13ClN2O B15153045 2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide

2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B15153045
M. Wt: 260.72 g/mol
InChI Key: XZYWCZHOLVPUCX-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a chlorinated phenyl group and a pyridine moiety connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 2-chlorobenzylamine with 4-pyridinecarboxaldehyde, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific positioning of the chlorophenyl and pyridine groups, which can influence its reactivity and binding properties. The presence of the chlorine atom on the phenyl ring can enhance its electrophilicity, making it more reactive in substitution reactions. Additionally, the pyridine moiety can participate in coordination chemistry, making the compound useful in various applications.

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C14H13ClN2O/c15-13-4-2-1-3-12(13)9-14(18)17-10-11-5-7-16-8-6-11/h1-8H,9-10H2,(H,17,18)

InChI Key

XZYWCZHOLVPUCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=NC=C2)Cl

Origin of Product

United States

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